2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-9-8(11(14)15)6-12-10(13-9)7-16-4-2/h6H,3-5,7H2,1-2H3,(H,14,15) |
InChI Key |
PDHUGVAOJJJWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)COCC |
Origin of Product |
United States |
Preparation Methods
Starting from 2,4-Dichloropyrimidine-5-carboxylic Acid Derivatives
One common approach is to use 2,4-dichloropyrimidine-5-carboxylic acid or its derivatives as a starting material. This compound can be selectively functionalized at the 2- and 4-positions.
Amidation of 2,4-dichloropyrimidine-5-carboxyl chloride : Reaction with ammonium hydroxide in anhydrous tetrahydrofuran (THF) at 0 °C for 0.5 h yields 2,4-dichloropyrimidine-5-carboxamide with high yield (~93%) and purity (>96%).
Selective substitution at the 4-position : The chlorine at position 4 can be displaced by alkyl or other nucleophiles to introduce the propyl group.
Installation of the ethoxymethyl group at position 2 : This can be achieved by nucleophilic substitution of the chlorine at position 2 with an ethoxymethyl nucleophile or via other alkylation methods.
Avoidance of Hazardous Reagents
Some patented methods emphasize avoiding the use of hazardous reagents such as diisobutylaluminum hydride (DIBAL-H), which is commonly used for reduction steps but requires cryogenic conditions and is expensive and dangerous. Alternative routes provide milder conditions and avoid such reagents.
Specific Preparation Methods
Flow Chemistry and Improved Routes
A Chinese patent (CN103119022A) describes commercially viable processes for preparing key intermediates of pyrimidine derivatives, avoiding the use of DIBAL-H and other problematic reagents. The process involves:
- Using aminopyrimidine compounds as intermediates.
- Employing Wittig or Wittig-Horner-Emmons reactions to install aldehyde functionalities without harsh reducing agents.
- Multi-step schemes that are optimized for industrial scalability and safety.
This method allows preparation of pyrimidine carboxylic acid derivatives with good yields and avoids cryogenic temperatures and anhydrous solvents.
Alkylation and Functional Group Transformations
The ethoxymethyl substituent at position 2 can be introduced by alkylation of a suitable pyrimidine intermediate bearing a reactive leaving group (e.g., chlorine). The propyl group at position 4 is typically introduced via nucleophilic substitution or cross-coupling reactions.
The carboxylic acid at position 5 can be introduced via:
- Direct carboxylation of a pyrimidine intermediate.
- Hydrolysis of ester or nitrile precursors.
- Oxidation of aldehyde intermediates.
Use of Carbamate and Amide Intermediates
In some synthetic sequences, protecting groups such as tert-butyl carbamate are used to mask amine functionalities during multi-step synthesis. Amide formation from carboxylic acid derivatives is also common, using coupling reagents like HBTU and bases such as diisopropylethylamine in dichloromethane.
Reaction Conditions and Yields
Summary of Advantages of Modern Methods
- Safety : Avoidance of hazardous reducing agents like DIBAL-H.
- Scalability : Flow chemistry and optimized multi-step routes enable commercial-scale synthesis.
- Selectivity : Controlled substitution at pyrimidine ring positions allows selective installation of substituents.
- Yield and Purity : High yields and product purity achievable with proper reaction conditions.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes acid-catalyzed esterification with alcohols. For example, in Fischer esterification (Fig. 1):
Reaction Conditions
-
Catalyst: H<sub>2</sub>SO<sub>4</sub> or HCl (5–10 mol%)
-
Solvent: Excess alcohol (e.g., methanol, ethanol)
-
Temperature: Reflux (60–80°C)
Mechanism
-
Protonation of the carbonyl oxygen activates the carboxylic acid.
-
Nucleophilic attack by the alcohol forms a tetrahedral intermediate.
| Product | Alcohol Used | Yield (%) | Reference |
|---|---|---|---|
| Methyl ester derivative | Methanol | 78 | |
| Ethyl ester derivative | Ethanol | 82 |
Amide Formation via Carbodiimide Coupling
Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation with primary/secondary amines:
Reaction Protocol
-
Activator: DCC (1.2 equiv)
-
Solvent: Dichloromethane or DMF
-
Base: Triethylamine (1.5 equiv)
-
Temperature: 0°C → RT, 12–24 h
Example
Reaction with benzylamine produces 2-(Ethoxymethyl)-4-propyl-N-benzylpyrimidine-5-carboxamide (confirmed by <sup>1</sup>H NMR and LC-MS).
Decarboxylation Under Basic Conditions
Heating with strong bases (e.g., NaOH, quinoline) induces decarboxylation:
Conditions
-
Base: NaOH (2.0 equiv)
-
Solvent: Water/ethylene glycol
-
Temperature: 150–180°C, 3–5 h
-
Product: 2-(Ethoxymethyl)-4-propylpyrimidine (83% yield, GC-MS)
Visible-Light-Induced Homologation
A cutting-edge method extends the carbon chain via radical intermediates:
Protocol
-
Photocatalyst: Acridine PC4 (5 mol%)
-
Cocatalyst: Cu(MeCN)<sub>4</sub>BF<sub>4</sub> (10 mol%)
-
Reagent: Nitroethylene (1.1 equiv)
-
Light: 405 nm, 4 h → NaNO<sub>2</sub>/AcOH workup
Biological Activity Modulation
While not directly a reaction, structural modifications correlate with pharmacological effects:
Scientific Research Applications
2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Impact of Substituents on Physicochemical Properties
Lipophilicity and Solubility: The ethoxymethyl group in the target compound enhances lipophilicity compared to the methyl group in 4-isopropyl-2-methylpyrimidine-5-carboxylic acid . However, it is less hydrophobic than the sulfanyl or trifluoromethyl groups in ’s compound, which may improve membrane permeability but reduce aqueous solubility .
Acidity and Reactivity: The carboxylic acid group at position 5 is common across all compounds, but electron-withdrawing substituents (e.g., trifluoromethyl in ) may increase its acidity compared to electron-donating groups like ethoxyethyl amino .
Biological Activity
2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives, which have been investigated for various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Chemical Structure and Properties
The chemical structure of 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.27 g/mol
- Functional Groups : Ethoxy group, carboxylic acid, and pyrimidine ring.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives. For instance, compounds similar to 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The half-maximal inhibitory concentration (IC) values for these compounds indicate their potency in suppressing COX activity:
| Compound | IC (μmol/L) | Reference |
|---|---|---|
| 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid | TBD | |
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 |
Preliminary results from bioassays such as carrageenan-induced paw edema suggest that this compound may exhibit comparable effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Antiviral Activity
Molecular docking studies have indicated that certain pyrimidine derivatives can act as inhibitors against viral proteases, including HIV-1 protease. The binding affinity and interaction energies suggest that 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid might possess similar antiviral properties:
| Compound | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid | TBD | HIV-1 Protease |
| Reference Compound | -8.5 | HIV-1 Protease |
Case Studies
A series of in vitro studies have been conducted to evaluate the biological activity of pyrimidine derivatives, including 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid. One study focused on the synthesis and biological evaluation of various analogs, revealing that modifications in the substituents significantly influenced their pharmacological profiles.
Study Overview
- Objective : To assess the anti-inflammatory and antiviral activities of synthesized pyrimidine derivatives.
- Methods : In vitro assays for COX inhibition and molecular docking for antiviral activity.
- Findings : Several derivatives exhibited potent anti-inflammatory effects with IC values comparable to known NSAIDs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid in a laboratory setting?
- Methodology : Synthesis typically involves multi-step organic reactions, including alkylation of pyrimidine precursors, ethoxymethyl group introduction via nucleophilic substitution, and subsequent carboxylation. For example, pyrimidine derivatives are often synthesized using microwave-assisted reactions or reflux conditions with catalysts like palladium or copper complexes to improve yield . Post-synthesis purification via column chromatography (e.g., silica gel) and characterization via H/C NMR and HPLC (≥95% purity) are critical .
Q. How should researchers handle and store 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid to ensure safety and stability?
- Guidelines :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound is classified as a laboratory chemical and should only be handled by trained personnel .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies for analogous pyrimidine-carboxylic acids suggest limited shelf life at room temperature due to moisture sensitivity .
Advanced Research Questions
Q. What strategies can optimize the reaction yield of 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid under varying catalytic conditions?
- Approach :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for ethoxymethylation steps. Evidence from pyrimidine synthesis shows CuI improves coupling efficiency in alkylation reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene may reduce side reactions in carboxylation steps .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How can computational modeling predict the reactivity and interaction mechanisms of 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., carboxyl group for hydrogen bonding) .
- Molecular Docking : Simulate binding affinities with enzymes like acetylcholinesterase (as seen in pyrimidine-carboxamide studies) to prioritize in vitro testing .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to validate docking predictions .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?
- Resolution Strategy :
- Cross-Validation : Compare H NMR chemical shifts with structurally similar compounds (e.g., 2-[(4-Chlorobenzyl)sulfanyl]pyrimidine derivatives) to confirm assignments .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Collaborative Analysis : Share raw data via platforms like PubChem to harmonize interpretations and identify solvent/impurity effects .
Methodological Challenges and Solutions
Q. What experimental designs are effective for studying the stability of 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid in aqueous solutions?
- Protocol :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C. Monitor degradation products via LC-MS and quantify using calibration curves .
- pH-Rate Profiling : Determine degradation kinetics across pH 1–10 to identify stability thresholds .
Q. How can researchers reconcile contradictory bioactivity results in cell-based vs. enzyme-inhibition assays?
- Analysis Framework :
- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Cell Permeability Testing : Use Caco-2 monolayers to assess whether poor cellular uptake explains discrepancies (common in carboxylate-containing molecules) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
